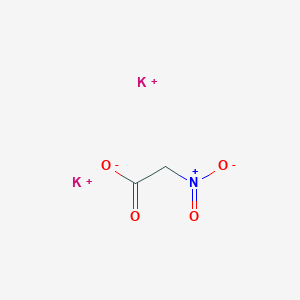
Dipotassium2-nitroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium2-nitroacetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an acetate moiety, with two potassium ions balancing the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium2-nitroacetate can be synthesized through the dimerization of nitromethane. The reaction involves the formation of a dipotassium nitronate salt, which is then converted to this compound. The reaction conditions typically include the use of a base, such as potassium hydroxide, to facilitate the dimerization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium2-nitroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Substitution: The acetate moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dipotassium2-nitroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and their derivatives.
Biology: The compound’s nitro group can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dipotassium2-nitroacetate involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium nitroacetate
- Sodium nitroacetate
- Calcium nitroacetate
Uniqueness
Dipotassium2-nitroacetate is unique due to its specific chemical structure and the presence of two potassium ions This gives it distinct properties compared to other nitroacetate salts, such as different solubility and reactivity profiles
Propiedades
Fórmula molecular |
C2H2K2NO4+ |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
dipotassium;2-nitroacetate |
InChI |
InChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1 |
Clave InChI |
MYCSNQMBYYTIND-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)
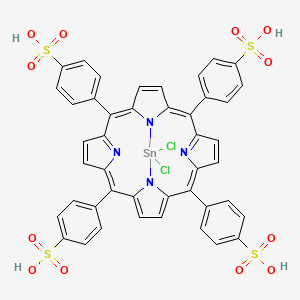

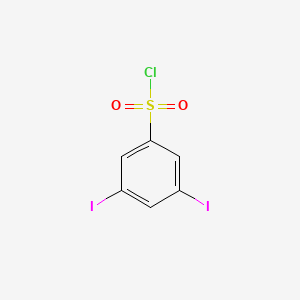
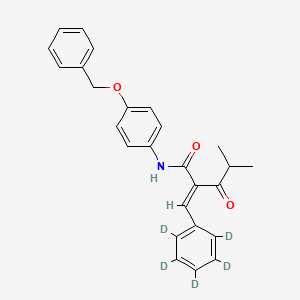

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
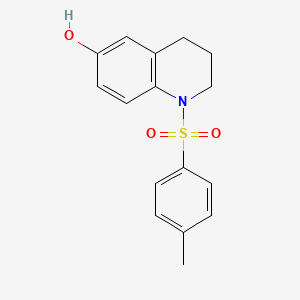

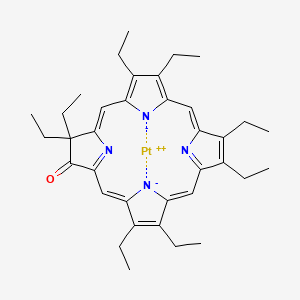
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
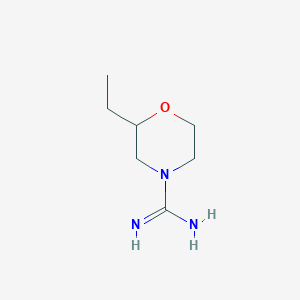
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
